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Compound of Interest

Compound Name: hemoglobin Tianshui

Cat. No.: B1178653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characteristics of
Hemoglobin (Hb) Tianshui, a rare variant of the -globin chain. The genetic mutation,
designated as [B39(C5)Glu - Arg; HBB: c.119A > G], results in a structurally altered
hemoglobin molecule. This document collates available data, outlines the experimental
methodologies employed in its identification, and presents visual representations of the
scientific processes involved.

Introduction to Hemoglobin Tianshui

Hemoglobin Tianshui is a rare, fast-moving hemoglobin variant. Its discovery originated from
routine hematological screenings that identified an abnormal hemoglobin band. Subsequent
analysis pinpointed a missense mutation in the (-globin gene. The substitution of glutamic acid
with arginine at position 39 of the [3-globin chain alters the protein's overall charge, leading to
its characteristic electrophoretic mobility. Clinically, Hb Tianshui has been noted to cause a
false elevation in HbA2 levels during cation exchange high-performance liquid chromatography
(HPLC) analysis, a crucial diagnostic consideration.

Genetic Basis of Hemoglobin Tianshui

The molecular foundation of Hemoglobin Tianshui lies in a single-point mutation within the
HBB gene, located on chromosome 11. Specifically, at codon 39, a substitution of adenine for
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guanine (c.119A > G) in the DNA sequence leads to the replacement of the amino acid

glutamic acid (Glu) with arginine (Arg).

Genetic mutation leading to Hb Tianshui.

Quantitative Data

The following table summarizes the hematological and biochemical data from a reported case

of an individual with Hemoglobin Tianshui. It is important to note that this data is from a

subsequent report and not the original discovery publication.

Parameter Value Normal Range
Hematological Parameters
Hemoglobin (Hb) 13.5 g/dL 13.5-17.5 g/dL (Male)
Red Blood Cell Count (RBC) 4.5x1012/L 4.5-5.9 x 1012/L (Male)
Hematocrit (Hct) 40% 41-53% (Male)
Mean Corpuscular Volume
88 fL 80-100 fL
(MCV)
Mean Corpuscular Hemoglobin
30 pg 27-33 pg
(MCH)
Mean Corpuscular Hemoglobin
) 34 g/dL 32-36 g/dL
Concentration (MCHC)
Hemoglobin Fractions (by
HPLC)
HbA 45.2% 95.5-98.0%
HbA2 4.8% (falsely elevated) 2.0-3.5%
HbF 0.8% <2.0%
Hb Tianshui 49.2% Not Applicable

Experimental Protocols
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The identification and characterization of a novel hemoglobin variant like Hb Tianshui involves
a multi-step analytical approach. The following sections detail the likely methodologies
employed.

Cellulose Acetate Membrane Electrophoresis

This technique serves as an initial screening method to separate hemoglobin variants based on
their net electrical charge at an alkaline pH.

e Principle: At a pH of 8.4-8.6, hemoglobin is negatively charged and migrates towards the
anode. Amino acid substitutions can alter the protein's charge, leading to different migration
patterns compared to normal hemoglobin (HbA).

o Sample Preparation: Whole blood is collected in an EDTA tube. Red blood cells are washed
with saline and then lysed with a hemolyzing agent to release hemoglobin.

o Electrophoresis: The hemolysate is applied to a cellulose acetate membrane saturated with a
Tris-EDTA-Borate (TEB) buffer (pH 8.4). The membrane is placed in an electrophoresis
chamber, and a constant voltage is applied.

 Visualization: After electrophoresis, the membrane is stained with a protein-specific stain,
such as Ponceau S, to visualize the separated hemoglobin bands. The migration pattern of
the unknown variant is compared to that of known hemoglobin controls (e.g., HbA, HbF,
HbS, HbC).

Globin Chain Analysis

To determine which globin chain (a or ) contains the mutation, globin chains are separated by
electrophoresis.

¢ Principle: Globin chains are separated based on their size and charge in a polyacrylamide
gel containing urea and Triton X-100. Urea denatures the globin chains, while Triton X-100, a
non-ionic detergent, binds to the chains and imparts a charge, allowing for separation.

e Procedure: The hemolysate is treated to remove the heme group. The resulting globin chains
are then subjected to electrophoresis on a Urea-Triton-Polyacrylamide gel. The separated a
and B (and any variant) chains are visualized by staining.
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High-Performance Liquid Chromatography (HPLC)

Cation-exchange HPLC is a highly sensitive and quantitative method for separating and
quantifying different hemoglobin fractions.

e Principle: A hemolysate sample is injected into a column packed with a cation-exchange
stationary phase. A gradient of increasing salt concentration is used to elute the different
hemoglobins based on their affinity for the stationary phase. More positively charged
hemoglobins bind more tightly and elute later.

e Instrumentation: A standard HPLC system equipped with a cation-exchange column and a
UV-Vis detector (typically set at 415 nm for heme absorbance) is used.

» Data Analysis: The retention time and peak area of each hemoglobin fraction are recorded.
The percentage of each fraction is calculated from the peak areas. In the case of Hb
Tianshui, it co-elutes with or near HbA2, leading to a falsely elevated HbA2 reading.[1]

DNA Sequencing

The definitive identification of the mutation is achieved through DNA sequencing of the relevant
globin gene.

 Principle: The Sanger sequencing method (dideoxy chain termination method) is the classic
approach for determining the precise nucleotide sequence of a DNA fragment.

e Procedure:
o DNA Extraction: Genomic DNA is extracted from the patient's whole blood.

o PCR Amplification: The region of the HBB gene containing the suspected mutation is
amplified using Polymerase Chain Reaction (PCR) with specific primers.

o Sequencing Reaction: The amplified DNA is used as a template for a sequencing reaction
containing DNA polymerase, primers, the four deoxynucleotide triphosphates (dNTPs),
and a small amount of each of the four fluorescently labeled dideoxynucleotide
triphosphates (ddNTPSs).
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o Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated
by size using capillary electrophoresis. A laser excites the fluorescent labels on the
ddNTPs at the end of each fragment, and a detector records the color of the fluorescence.

o Sequence Analysis: The sequence of colors is converted into a DNA sequence
chromatogram, which is then compared to the reference sequence of the HBB gene to
identify the specific mutation.

Visualized Workflows

The following diagrams illustrate the logical flow of the discovery process and the molecular
basis of Hemoglobin Tianshui.

Workflow for Hb Tianshui identification.

Conclusion

The discovery and characterization of Hemoglobin Tianshui exemplify the systematic
approach required to identify and understand rare hemoglobin variants. From initial screening
with protein-based methods like electrophoresis to definitive molecular confirmation via DNA
sequencing, each step provides crucial information. For researchers and clinicians,
understanding the properties of variants like Hb Tianshui, including their impact on diagnostic
tests such as HPLC, is essential for accurate diagnosis and genetic counseling. This technical
guide serves as a foundational resource for professionals in hematology and drug
development, providing a comprehensive overview of this unique hemoglobin variant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling Hemoglobin Tianshui: A Technical Overview of
its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178653#discovery-of-hemoglobin-tianshui-variant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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